GSK2245035 - 1207629-49-9

GSK2245035

Catalog Number: EVT-269945
CAS Number: 1207629-49-9
Molecular Formula: C20H34N6O2
Molecular Weight: 390.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one, also known as GSK2245035, is a synthetic small molecule that acts as a potent and selective agonist of Toll-like receptor 7 (TLR7). [, ] TLR7 is a pattern recognition receptor primarily expressed in plasmacytoid dendritic cells and B cells, playing a crucial role in the innate immune response by recognizing single-stranded RNA from viruses. [, ] GSK2245035's selectivity for TLR7 over other TLRs makes it a valuable tool for studying TLR7-mediated immune responses and its potential therapeutic applications. []

Imiquimod

Compound Description: Imiquimod is a potent and selective immune response modifier that acts as a Toll-like receptor 7 (TLR7) agonist []. It is clinically used for the topical treatment of various skin conditions, including genital warts and basal cell carcinoma.

Vesatolimod

Compound Description: Vesatolimod (also known as GS-9620) is an orally available small molecule agonist of TLR7 []. It has been investigated for its antiviral and immunomodulatory effects in various clinical trials for diseases like chronic hepatitis B virus infection and non-alcoholic steatohepatitis.

Pam3CSK4

Compound Description: Pam3CSK4 is a synthetic triacylated lipopeptide that activates the TLR1/TLR2 heterodimer [, ]. This activation leads to the downstream signaling and production of pro-inflammatory cytokines.

Relevance: While Pam3CSK4 targets a different TLR subtype than GSK2245035, both compounds demonstrate immunomodulatory effects [, ]. Their comparison in research helps understand the distinct roles of various TLR subtypes in immune responses and their potential therapeutic applications.

MALP-2

Compound Description: MALP-2 (Macrophage-activating lipopeptide-2) is a diacylated lipopeptide derived from Mycoplasma fermentans. It acts as a TLR2/TLR6 agonist, triggering downstream signaling cascades and cytokine production [, ].

Relevance: Similar to Pam3CSK4, the comparison of MALP-2 with GSK2245035 allows researchers to investigate the distinct roles of different TLR subtypes in immune modulation [, ]. Both MALP-2 and GSK2245035 demonstrate the potential of TLR agonists for therapeutic interventions, albeit targeting distinct pathways.

8-Oxoadenine Derivatives

Compound Description: GSK2245035 belongs to a class of 8-oxoadenine derivatives that exhibit TLR7 agonistic activity []. These derivatives vary in their N-9 and C-2 substituents, impacting their potency and selectivity for TLR7.

Relevance: Research on 8-oxoadenine derivatives led to the discovery and development of GSK2245035 []. Exploring structure-activity relationships within this chemical class was crucial in identifying the optimal structural features for achieving potent and selective TLR7 agonism. Specifically, introducing a saturated nitrogen heterocycle at the N-9 position and a novel (S)-pentyloxy substitution at C-2 significantly enhanced TLR7 potency and selectivity, leading to the selection of GSK2245035 as a development candidate [].

Overview

GSK2245035 is a small molecule drug developed as a selective agonist for Toll-like receptor 7, primarily aimed at therapeutic applications in immunology. Its molecular formula is C24H38N6O6C_{24}H_{38}N_{6}O_{6}, and it is recognized for its potential in treating conditions such as asthma and allergic rhinitis by modulating immune responses. The compound has been under investigation since at least 2016, with various studies exploring its pharmacodynamics and safety profiles in human subjects .

Source and Classification

GSK2245035 falls under the category of Toll-like receptor 7 agonists, which are known to stimulate immune responses by mimicking pathogen-associated molecular patterns. This compound is classified as a small molecule drug and has been included in clinical trials, notably reaching Phase 2 studies for its efficacy against nasal allergic reactions .

Synthesis Analysis

Methods and Technical Details

The synthesis of GSK2245035 involves multiple steps, focusing on the construction of the oxoadenine core structure. The general synthetic route includes:

  1. Preparation of the Oxoadenine Core: This is achieved through alkylation reactions starting from commercially available precursors, leading to the formation of various intermediates.
  2. Functionalization: Specific groups, such as the butoxy and piperidinyl moieties, are introduced to enhance receptor selectivity and potency.
  3. Purification: After each synthetic step, purification techniques such as chromatography are employed to isolate the desired product from by-products .

The detailed synthetic route has been documented in various studies, highlighting the importance of regioselectivity in alkylation reactions to achieve the desired N-9 or N-7 substitution patterns on the adenine base .

Molecular Structure Analysis

Structure and Data

GSK2245035 features a complex molecular structure characterized by:

  • Adenine Backbone: Central to its function as a Toll-like receptor agonist.
  • Substituents: Notable functional groups include a butoxy group at the 2-position and a piperidinyl group that contribute to its biological activity.

The InChIKey for GSK2245035 is MWVXFHFYGZBEBN-DASCVMRKSA-N, providing a unique identifier for computational modeling and database searches .

Chemical Reactions Analysis

Reactions and Technical Details

GSK2245035 undergoes several key chemical reactions during its synthesis:

  • Alkylation Reactions: These are critical for introducing alkyl groups onto the adenine core, affecting both solubility and bioactivity.
  • Deprotection Steps: Following alkylation, protecting groups must be removed to yield the active compound.
  • Characterization Techniques: The final product is analyzed using techniques such as Liquid Chromatography-Mass Spectrometry (LCMS) to confirm purity and structural integrity .
Mechanism of Action

Process and Data

The mechanism of action for GSK2245035 involves:

  1. Binding to Toll-like Receptor 7: Upon administration, GSK2245035 binds selectively to Toll-like receptor 7 on immune cells.
  2. Activation of Immune Pathways: This binding triggers downstream signaling cascades that enhance cytokine production and promote an immune response.
  3. Therapeutic Effects: The resulting immune modulation can alleviate symptoms associated with asthma and allergic rhinitis by promoting Th1/Th2 balance in immune responses .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

GSK2245035 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 478.60 g/mol.
  • Solubility: The compound's solubility profile is crucial for its bioavailability; studies have indicated favorable solubility in physiological conditions.
  • Stability: Stability assessments under various conditions suggest that GSK2245035 maintains its integrity over time, which is essential for therapeutic applications .
Applications

Scientific Uses

GSK2245035 has several promising applications in scientific research:

  • Immunotherapy: As a Toll-like receptor 7 agonist, it serves as a potential adjuvant in vaccine formulations aimed at enhancing immune responses against infections or tumors.
  • Asthma Treatment: Clinical trials have explored its efficacy in managing asthma symptoms by modulating airway inflammation.
  • Allergic Rhinitis Management: Its role in treating allergic rhinitis has been highlighted through various pharmacological studies assessing safety and effectiveness .
Introduction to GSK2245035 and TLR7 Agonism

Molecular Characterization of GSK2245035 as a Selective TLR7 Agonist

GSK2245035 is a synthetic small-molecule agonist selectively targeting Toll-like receptor 7 (TLR7). Chemically designated as 6-amino-2-{[(1S)-1-methylbutyl]oxy}-9-[5-(1-piperidinyl)pentyl]-7,9-dihydro-8H-purin-8-one, it belongs to the purine derivative class. Its molecular weight is 506.60 g/mol (maleate salt form), with an elemental composition of C~56.90%, H~7.56%, N~16.59%, and O~18.95% [9]. The compound's structure enables high-affinity binding to TLR7's endosomal domain, triggering downstream signaling cascades. In vitro studies confirm its exceptional selectivity for TLR7 over other TLR subtypes (e.g., TLR8/9), minimizing off-target effects [5] [9].

A defining feature is its biased immunomodulatory profile: GSK2245035 preferentially induces interferon-alpha (IFN-α) over pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). This selectivity arises from its ability to promote TLR7 homodimerization in a conformation favoring interferon regulatory factor 7 (IRF7) activation—a key transcription factor for IFN-α—while limiting nuclear factor-kappa B (NF-κB)-driven TNF-α production [5] [7]. Pharmacodynamic studies in primates and humans show dose-dependent increases in IFN-α-inducible biomarkers (e.g., IP-10) in nasal mucosa and serum, confirming target engagement without systemic cytokine release [5] [7].

Table 1: Molecular and Functional Properties of GSK2245035

PropertySpecification
Chemical ClassPurine derivative
Molecular FormulaC₂₀H₃₄N₆O₂ (free base)
CAS Number1325212-97-2 (maleate salt)
TargetTLR7 (selective agonist)
Key Functional EffectPreferential induction of IFN-α over TNF-α
SolubilitySoluble in DMSO; formulated for intranasal delivery

Role of Toll-like Receptor 7 in Innate Immunity and Allergic Inflammation

TLR7 is an endosomally localized pattern recognition receptor (PRR) critical for detecting single-stranded RNA (ssRNA) from viruses or damaged cells. Its activation initiates MyD88-dependent signaling, leading to:

  • IRF7 phosphorylation and nuclear translocation, driving IFN-α production.
  • NF-κB activation, promoting TNF-α, IL-6, and IL-12 release [3] [8].

In allergic inflammation, TLR7 agonism counterbalances type 2 immunity through multiple mechanisms:

  • Dendritic cell polarization: IFN-α promotes dendritic cells to prime T helper 1 (Th1) responses, suppressing Th2 differentiation. This reduces interleukin-4 (IL-4), IL-5, and IL-13 production—key drivers of eosinophilia, IgE synthesis, and epithelial barrier dysfunction [3] [4].
  • Regulatory cell induction: TLR7 activation enhances interleukin-10 (IL-10) secretion, fostering regulatory T-cell (Treg) expansion and tolerance [5] [7].
  • Epithelial-immune crosstalk: In respiratory mucosa, TLR7 agonism inhibits thymic stromal lymphopoietin (TSLP), IL-25, and IL-33—"alarmins" that activate group 2 innate lymphoid cells (ILC2s) and perpetuate eosinophilic inflammation [3] [6].

Allergic diseases like asthma and rhinitis exhibit impaired TLR7 responsiveness. For example, IL-4 and IL-13 (Th2 cytokines) downregulate TLR3/7 expression in airway epithelial cells, blunting antiviral and anti-allergic defenses [8]. GSK2245035 rectifies this deficit by restoring IFN-α-mediated antiviral and immunomodulatory activity.

Table 2: TLR7-Mediated Immune Modulation in Allergic Pathways

Allergic MechanismTLR7 Agonism Effect
Th2 cytokine production↓ IL-4, IL-5, IL-13 via dendritic cell Th1 polarization
IgE synthesis↓ B-cell class switching to IgE
Epithelial alarmins↓ TSLP, IL-25, IL-33 release
Eosinophil recruitment↓ Eotaxin production and eosinophil survival
ILC2 activation↓ IL-5/IL-13 secretion

Rationale for Intranasal Administration in Respiratory Pathologies

Intranasal delivery of GSK2245035 leverages the unique immunobiology of the nasal-associated lymphoid tissue (NALT). This strategy offers three key advantages:

  • Localized target engagement: Nasal mucosa harbors abundant TLR7-expressing dendritic cells and epithelial cells. GSK2245035 administration (20 ng/dose) achieves high mucosal concentrations, activating resident immune cells while minimizing systemic exposure. Pharmacodynamic studies confirm nasal IP-10 elevation without detectable plasma drug levels [1] [7].
  • Mucosal conditioning: Repeated intranasal dosing induces a sustained type 1/regulatory microenvironment. In allergic rhinitis patients, weekly GSK2245035 (20 ng) for 8 weeks reduced nasal allergen challenge (NAC)-induced tryptase and α2-macroglobulin (mast cell activation markers) for ≥3 weeks post-treatment. Biomarkers like eosinophil cationic protein (ECP) also trended downward [7] [8].
  • Upper-lower airway axis modulation: Nasal TLR7 agonism may confer distal bronchial protection. Though a phase IIa asthma trial (NCT02833974) showed no significant attenuation of late asthmatic response, type 2 biomarkers (blood/sputum eosinophils, IL-5, FeNO) were modulated post-allergen challenge, suggesting partial biological efficacy [1] [4].

Table 3: Evidence for Intranasal GSK2245035 in Respiratory Immunity

Study TypeKey FindingSource
Allergic rhinitis trial↓ Total nasal symptom score (TNSS) post-NAC at 3 weeks post-treatment [7]
Allergic rhinitis trial↓ Nasal tryptase, α2-macroglobulin, and ECP [7]
Asthma trial (phase IIa)Modulation of sputum IL-5 and blood eosinophils post-allergen challenge [1] [4]
Ex vivo human cells↓ IL-5/IL-13 in allergen-stimulated PBMCs from atopic donors [5]

Table 4: Compound Summary: GSK2245035

IdentifierDesignation
IUPAC Name8H-Purin-8-one, 6-amino-7,9-dihydro-2-((1S)-1-methylbutoxy)-9-(5-(1-piperidinyl)pentyl)-, (2Z)-2-butenedioate (1:1)
SynonymsGSK-2245035 maleate; GSK 2245035 maleate
CAS Registry1325212-97-2 (maleate)
Therapeutic CategoryTLR7 agonist for allergic respiratory diseases
Key MechanismSelective TLR7 agonism with preferential IFN-α induction
Development StatusInvestigational (phase II)

Properties

CAS Number

1207629-49-9

Product Name

GSK2245035

IUPAC Name

6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one

Molecular Formula

C20H34N6O2

Molecular Weight

390.5 g/mol

InChI

InChI=1S/C20H34N6O2/c1-3-10-15(2)28-19-23-17(21)16-18(24-19)26(20(27)22-16)14-9-5-8-13-25-11-6-4-7-12-25/h15H,3-14H2,1-2H3,(H,22,27)(H2,21,23,24)/t15-/m0/s1

InChI Key

LFMPVTVPXHNXOT-HNNXBMFYSA-N

SMILES

CCCC(C)OC1=NC(=C2C(=N1)N(C(=O)N2)CCCCCN3CCCCC3)N

Solubility

Soluble in DMSO, not in water

Synonyms

GSK2245035; GSK-2245035; GSK 2245035.

Canonical SMILES

CCCC(C)OC1=NC(=C2C(=N1)N(C(=O)N2)CCCCCN3CCCCC3)N

Isomeric SMILES

CCC[C@H](C)OC1=NC(=C2C(=N1)N(C(=O)N2)CCCCCN3CCCCC3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.